molecular formula C23H25Cl2FN4O3 B565163 6,7,8,9 Dehydro Paliperidone Hydrochloride CAS No. 170359-61-2

6,7,8,9 Dehydro Paliperidone Hydrochloride

Cat. No.: B565163
CAS No.: 170359-61-2
M. Wt: 495.376
InChI Key: KJYLAYFYBZRXMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

6,7,8,9 Dehydro Paliperidone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

6,7,8,9 Dehydro Paliperidone Hydrochloride is used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the properties and reactions of Paliperidone derivatives. In biology and medicine, it is used to investigate the pharmacological effects of Paliperidone and its derivatives on various biological systems . In industry, it is used in the development of new antipsychotic drugs and other therapeutic agents .

Comparison with Similar Compounds

6,7,8,9 Dehydro Paliperidone Hydrochloride is unique due to its specific molecular structure and pharmacological properties. Similar compounds include:

These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .

Properties

IUPAC Name

3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3.2ClH/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21;;/h2-5,9,13,15,29H,6-8,10-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYLAYFYBZRXMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CC=C(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25Cl2FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 9-(ethoxymethoxy)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (0.008 mol) in hydrochloric acid, 12N (25 ml) and ethanol (100 ml) was stirred and refluxed for 6 hours. The reaction mixture was cooled and the precipitate was filtered off and dried, yielding 4 g (95.7%) 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.dihydrochloride.sesquihydrate; mp. 288.3° C. (interm. 18).
Name
9-(ethoxymethoxy)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Quantity
0.008 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.